molecular formula C7H17ClN2 B1367273 Cycloheptylhydrazine hydrochloride CAS No. 79201-43-7

Cycloheptylhydrazine hydrochloride

Cat. No. B1367273
CAS RN: 79201-43-7
M. Wt: 164.67 g/mol
InChI Key: IKKKEDGXOWBLHT-UHFFFAOYSA-N
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Description

Cycloheptylhydrazine hydrochloride is a chemical compound with the CAS Number: 79201-43-7. It has a molecular weight of 164.68 . The IUPAC name for this compound is 1-cycloheptylhydrazine hydrochloride .


Molecular Structure Analysis

The InChI code for Cycloheptylhydrazine hydrochloride is 1S/C7H16N2.ClH/c8-9-7-5-3-1-2-4-6-7;/h7,9H,1-6,8H2;1H . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Chemical Synthesis

Cycloheptylhydrazine hydrochloride is a key compound in chemical synthesis. It is used in the one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides. This synthesis occurs under metal-free conditions using molecular oxygen as an oxidant, leading to various substituted carbazoles in moderate to good yields. This process involves a sequence of condensation, cyclization, and dehydrogenation (Xiao et al., 2012).

Pharmacological Research

In pharmacological research, derivatives of hydrazine hydrochloride, such as phenylhydrazine hydrochloride, have been studied for their effects on red blood cells and potential use in the treatment of polycythemia vera, a blood disorder characterized by an abnormal increase in red blood cells. However, its usage is associated with risks and requires careful monitoring due to its potential to induce severe anemia and other complications (Giffin & Conner, 1929).

Environmental and Safety Research

Research on the treatment of wastewater containing phenylhydrazine hydrochloride, an intermediate in pesticide and medicine production, highlights environmental concerns. The study explores comprehensive treatment methods like resin adsorption and Fenton oxidation to improve the biodegradability of this toxic wastewater, indicating the environmental impact of hydrazine hydrochloride compounds (Bao Xi-zhi, 2013).

Toxicology and Safety Studies

In toxicology, studies have examined the effects of various hydrazine hydrochlorides on animal models. For instance, research on the tumorigenic effects of n-butyl- and n-propylhydrazine hydrochlorides in mice revealed an increased incidence of lung tumors, demonstrating the potential carcinogenic nature of these chemicals (Nagel, Shimizu, & Tóth, 1975).

Safety And Hazards

Cycloheptylhydrazine hydrochloride is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

cycloheptylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c8-9-7-5-3-1-2-4-6-7;/h7,9H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKKEDGXOWBLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511680
Record name Cycloheptylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptylhydrazine hydrochloride

CAS RN

1258640-59-3, 79201-43-7
Record name Hydrazine, cycloheptyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258640-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79201-43-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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